![molecular formula C24H22N8O B15102168 N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15102168.png)
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring, a triazolopyridazine ring, and a piperidine ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazolopyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Triazolopyridazine derivatives: Studied for their potential as anticancer and antimicrobial agents.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and make it a valuable compound for drug discovery and development.
Biological Activity
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that integrates various pharmacophoric elements known for their biological activities. This compound is part of a broader class of benzimidazole derivatives which have been extensively studied for their potential therapeutic applications. The biological activity of this compound can be attributed to its structural components, particularly the benzimidazole and triazole moieties, which are often associated with antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse pharmacological activities including antiparasitic, antimicrobial, and anticancer effects.
- Triazole ring : Recognized for its antibacterial and antiproliferative properties.
- Piperidine group : Often enhances the bioactivity and solubility of compounds.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole and triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various pathogenic bacteria and fungi. A related study indicated that benzothiazole derivatives displayed strong antibacterial activity against multiple strains compared to standard antibiotics like chloramphenicol .
Anticancer Properties
The anticancer potential of this compound is supported by findings in related benzimidazole derivatives. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways. For example, compounds containing the benzimidazole scaffold have shown efficacy against breast cancer cell lines by inducing cell death via mitochondrial pathways .
Anti-inflammatory Effects
Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of benzimidazole derivatives on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells. The mechanism was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various triazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives showed significant inhibition zones (up to 20 mm) compared to control groups treated with conventional antibiotics.
Data Tables
Activity Type | Compound | IC50 (µM) | Target Organism/Cell Line |
---|---|---|---|
Anticancer | Benzimidazole Derivative | 5.0 | HeLa Cells |
Antimicrobial | Triazole Derivative | 12.0 | Staphylococcus aureus |
Anti-inflammatory | Benzimidazole Derivative | - | Inflammatory Cytokines |
Properties
Molecular Formula |
C24H22N8O |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H22N8O/c33-23(27-24-25-18-8-4-5-9-19(18)26-24)17-12-14-31(15-13-17)21-11-10-20-28-29-22(32(20)30-21)16-6-2-1-3-7-16/h1-11,17H,12-15H2,(H2,25,26,27,33) |
InChI Key |
UNZUGDODLGYMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4 |
Origin of Product |
United States |
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